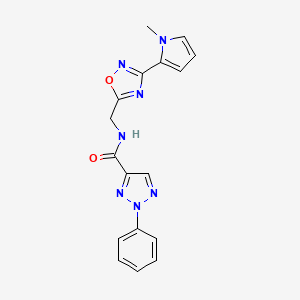
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine, also known as DFP-1080, is a compound that has recently gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine exerts its effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and butyrylcholinesterase, (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has also been shown to modulate the activity of certain ion channels and receptors in the brain. These effects may contribute to its potential therapeutic benefits in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which may limit its specificity for certain research applications.
Zukünftige Richtungen
There are several future directions for research on (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine. One area of research is the development of new drugs based on the structure of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine for the treatment of neurological disorders. Another area of research is the investigation of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine's effects on other enzymes and receptors in the brain, which may lead to the development of new therapeutic targets. Additionally, further studies on the pharmacokinetics and toxicity of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine are needed to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of 2,3-difluoroacetophenone with 2-methyl-2-propanolamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine in its pure form.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential therapeutic agent.
Eigenschaften
IUPAC Name |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMWZKUJGTZQN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2533587.png)

![(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2533591.png)

![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)


![2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2533599.png)
![Dimethyl 2-({[(2-cyanoethyl)(methyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B2533602.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)